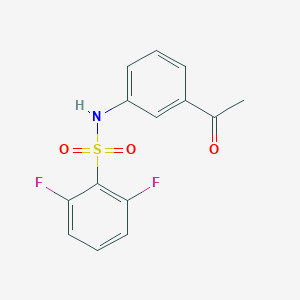
N-(3-acetylphenyl)-2,6-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-2,6-difluorobenzenesulfonamide, commonly known as DAS, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects, making it a promising tool for research in various fields.
Wirkmechanismus
The exact mechanism of action of DAS is not fully understood, but it is believed to work through a variety of pathways. One proposed mechanism is that DAS inhibits the activity of enzymes involved in the production of reactive oxygen species, which can contribute to the development of cancer and other diseases. Additionally, DAS has been found to have an effect on the expression of genes involved in cell cycle regulation and apoptosis, suggesting that it may have a role in regulating cell growth and survival.
Biochemical and Physiological Effects:
DAS has been found to have a range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and antioxidant activity. Additionally, DAS has been shown to have an effect on the expression of genes involved in cell cycle regulation and apoptosis, suggesting that it may have a role in regulating cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using DAS in lab experiments is its wide range of potential applications. Additionally, DAS is relatively easy to synthesize and purify, making it a readily available tool for researchers. However, there are also some limitations to using DAS in lab experiments. One potential limitation is that the exact mechanism of action of DAS is not fully understood, which can make it difficult to interpret results. Additionally, DAS has been found to have some toxicity in certain cell lines, which may limit its use in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving DAS. One area of interest is in the development of new cancer treatments based on the anti-tumor activity of DAS. Additionally, there is potential for DAS to be used as a tool for studying the role of reactive oxygen species in disease development. Finally, further research is needed to fully understand the mechanism of action of DAS and its potential applications in a range of fields.
Synthesemethoden
The synthesis of DAS can be achieved through a multi-step process that involves the reaction of 3-acetylphenol with 2,6-difluorobenzenesulfonyl chloride in the presence of a base. This reaction results in the formation of the intermediate N-(3-acetylphenyl)-2,6-difluorobenzenesulfonamide, which can be purified through a series of recrystallization steps.
Wissenschaftliche Forschungsanwendungen
DAS has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is in the field of cancer research, where DAS has been found to have anti-tumor activity against a range of cancer cell lines. Additionally, DAS has been shown to have anti-inflammatory and antioxidant effects, making it a promising tool for research in these areas as well.
Eigenschaften
Produktname |
N-(3-acetylphenyl)-2,6-difluorobenzenesulfonamide |
|---|---|
Molekularformel |
C14H11F2NO3S |
Molekulargewicht |
311.31 g/mol |
IUPAC-Name |
N-(3-acetylphenyl)-2,6-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H11F2NO3S/c1-9(18)10-4-2-5-11(8-10)17-21(19,20)14-12(15)6-3-7-13(14)16/h2-8,17H,1H3 |
InChI-Schlüssel |
UPGMJODIZBORLJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B261795.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-fluorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261819.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)


![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)


![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)
